molecular formula C9H8F2O3 B1393370 3-Ethoxy-2,4-difluorobenzoic acid CAS No. 1017779-88-2

3-Ethoxy-2,4-difluorobenzoic acid

Cat. No.: B1393370
CAS No.: 1017779-88-2
M. Wt: 202.15 g/mol
InChI Key: KUOUFQUWQYELBO-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O3. It is a derivative of benzoic acid, characterized by the presence of ethoxy and difluoro substituents on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at ambient temperature.

Industrial Production Methods

Industrial production of 3-Ethoxy-2,4-difluorobenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,4-difluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Ethoxy-2,4-difluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,4-difluorobenzoic acid involves its interaction with specific molecular targets. The ethoxy and difluoro groups influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2,4-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

3-Ethoxy-2,4-difluorobenzoic acid (CAS Number: 1017779-88-2) is an aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential applications, supported by empirical data and case studies.

  • Molecular Formula : C9H8F2O3
  • Molecular Weight : 202.16 g/mol
  • Melting Point : 134°C to 136°C
  • Structure : The compound features an ethoxy group at position 3 and difluoro substitutions at positions 2 and 4 of the benzoic acid ring.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. These interactions can modulate enzymatic activities and influence various metabolic pathways. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound:

  • Antibacterial Activity : The compound has shown promising results against various Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics in some cases.
Bacterial StrainMIC (µg/ml)Control (e.g., Chloramphenicol)
Staphylococcus aureus12.512.5
Escherichia coli2512.5
Salmonella typhimurium6.2512.5

This data suggests that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

Research has also indicated potential anticancer properties:

  • Cell Line Studies : In vitro studies on cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation. The compound's mechanism may involve the modulation of signaling pathways associated with cell growth and survival.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study assessed the efficacy of various hydrazide–hydrazone derivatives, including those related to this compound, against multiple bacterial strains. The findings indicated that certain derivatives showed enhanced antibacterial activity compared to traditional antibiotics .
  • Anticancer Research :
    In a controlled study involving cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored as a precursor in drug synthesis for treating central nervous system disorders and infections. Its ability to modify biological pathways makes it a candidate for further development into therapeutic agents.

Properties

IUPAC Name

3-ethoxy-2,4-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOUFQUWQYELBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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